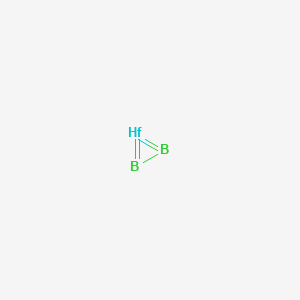
1,2-Dibora-3lambda4-hafnacyclopropa-2,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium diboride is a ceramic compound composed of hafnium and boron. It belongs to the class of ultra-high temperature ceramics, characterized by its high melting point of approximately 3250°C. This compound is known for its exceptional thermal and electrical conductivity, making it a valuable material in various high-temperature applications. Hafnium diboride has a hexagonal crystal structure and a density of 11.2 grams per cubic centimeter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hafnium diboride can be synthesized through several methods, including:
Carbothermal Reduction: This method involves the reduction of hafnium oxide with carbon at high temperatures (1500-1700°C) in a vacuum furnace.
Borothermal Reduction: This method involves the reduction of hafnium oxide with boron at temperatures around 1100°C.
Solid-State Reaction: Hafnium diboride nanoparticles can be prepared by reacting hafnium dioxide with metallic magnesium and sodium borohydride at 700°C in an autoclave.
Industrial Production Methods: In industrial settings, hafnium diboride is often produced using hot pressing, where the powders are pressed together using both heat and pressure. This method improves the consolidation of the hafnium diboride powder, often combined with carbon, boron, silicon, silicon carbide, and/or nickel .
Types of Reactions:
Oxidation: Hafnium diboride exhibits good thermal stability and oxidation resistance below 380°C in air.
Common Reagents and Conditions:
Oxidation: Air or oxygen at temperatures below 380°C.
Reduction: Metallic magnesium and sodium borohydride at 700°C in an autoclave.
Major Products Formed:
Oxidation: Hafnium oxide and boron oxide.
Reduction: Hafnium diboride and magnesium oxide.
Applications De Recherche Scientifique
Hafnium diboride has a wide range of scientific research applications, including:
Nuclear Reactors: It is investigated as a potential material for nuclear reactor control rods due to its high neutron absorption cross-section.
Microelectronics: Hafnium diboride is explored as a microchip diffusion barrier, with the potential to create barriers less than 7 nanometers in thickness.
Cutting Tools: Its exceptional hardness makes it suitable for use in cutting tools and wear-resistant coatings.
Mécanisme D'action
Hafnium diboride is often compared with other transition metal diborides, such as:
Zirconium Diboride: Both compounds have similar high melting points and hardness.
Titanium Diboride: This compound shares similar properties with hafnium diboride but has a lower melting point and is less thermally stable.
Unique Characteristics of Hafnium Diboride:
- Higher thermal stability compared to zirconium diboride and titanium diboride.
- Exceptional hardness and high melting point.
- Potential applications in extreme heat environments and high-temperature electronics.
Comparaison Avec Des Composés Similaires
- Zirconium diboride
- Titanium diboride
- Chromium diboride
- Tantalum diboride
Hafnium diboride stands out due to its unique combination of properties, making it a valuable material for various high-temperature and high-stress applications.
Propriétés
Formule moléculaire |
B2Hf |
|---|---|
Poids moléculaire |
200.11 g/mol |
Nom IUPAC |
1,2-dibora-3λ4-hafnacyclopropa-2,3-diene |
InChI |
InChI=1S/B2.Hf/c1-2; |
Clé InChI |
MBZYLDXAWUOPFH-UHFFFAOYSA-N |
SMILES canonique |
B1=[Hf]=B1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
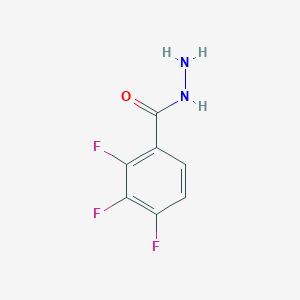
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B12447193.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
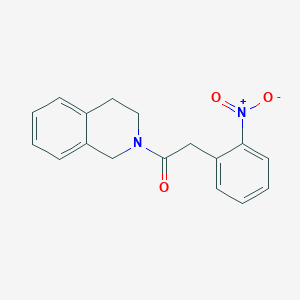
![1-[4-(Thiophen-2-YL)butyl]hydrazine](/img/structure/B12447228.png)
![3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
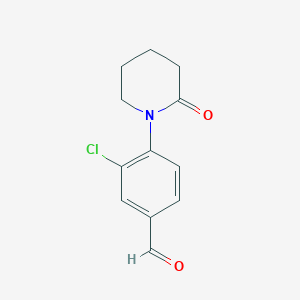
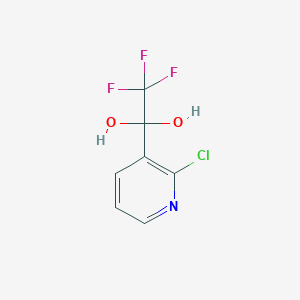
![[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
![methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12447257.png)
![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)

